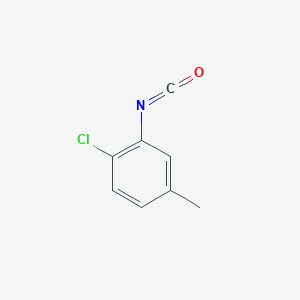

2-Chloro-5-methylphenyl isocyanate

描述

Historical Context and Evolution of Aryl Isocyanate Chemistry Research

The journey of aryl isocyanates, a class of compounds to which 2-Chloro-5-methylphenyl isocyanate belongs, began in the mid-19th century. The initial synthesis of isocyanates by C. A. Wurtz laid the groundwork for over a century of chemical exploration. nih.gov A pivotal moment in the history of isocyanate chemistry was the discovery of polyurethane production by Otto Bayer in 1932, a process that heavily relies on isocyanates as fundamental building blocks. nih.gov This discovery propelled isocyanates, including aryl isocyanates, to the forefront of industrial chemistry due to the vast applications of polyurethane materials. nih.gov

The fundamental reactivity of the isocyanate group (-N=C=O), characterized by the electrophilic nature of its carbon atom, makes it highly susceptible to reactions with nucleophiles. nih.gov This reactivity has been a cornerstone of their utility. Over the years, research has delved into various facets of aryl isocyanate chemistry, including the development of synthetic methodologies like the allyl cyanate-to-isocyanate rearrangement, a concerted sigmaaldrich.comsigmaaldrich.com-sigmatropic process. researchgate.netorgsyn.org The study of reaction kinetics and equilibria, such as the formation of allophanates from aryl isocyanates and carbanilates, has also been a significant area of investigation. acs.orgacs.org The influence of catalysts, such as metal carboxylates, on these reactions has further expanded the synthetic toolkit available to chemists. acs.org

Current Scholarly Significance of this compound

This compound, with its specific substitution pattern on the aromatic ring, holds a distinct position in contemporary chemical research. It serves as a versatile building block in organic synthesis. sigmaaldrich.comchemicalbook.com Its applications span various fields, including the synthesis of bioactive small molecules and pesticides. sigmaaldrich.com The presence of both a chloro and a methyl group on the phenyl ring influences its reactivity and the properties of the resulting derivatives.

In recent research, this compound has been utilized in the synthesis of novel chemical entities. For instance, its isomeric counterpart, 5-Chloro-2-methylphenyl isocyanate, has been used to create N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-thiourea, N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-urea, and a 5-chloro-2-methylphenylcarbamoylated cyclodextrin (B1172386) chiral stationary phase for chromatography. sigmaaldrich.com The reactivity of the isocyanate group in this compound allows for its participation in a variety of chemical transformations, making it a valuable intermediate for creating complex molecules.

The compound's properties are well-documented, providing a solid foundation for its use in research.

Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClNO mendelchemicals.comsigmaaldrich.comlabshake.com |

| Molecular Weight | 167.59 g/mol sigmaaldrich.commendelchemicals.comsigmaaldrich.com |

| Melting Point | 39-42 °C mendelchemicals.comsigmaaldrich.com |

| Boiling Point | 115 °C at 5 mmHg sigmaaldrich.com |

| Density | 1.226 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.556 sigmaaldrich.com |

Emerging Research Frontiers and Interdisciplinary Perspectives

The future of this compound research is poised for expansion into new and interdisciplinary areas. The unique electronic and steric properties imparted by the chloro and methyl substituents make it an attractive candidate for the development of advanced materials and pharmaceuticals.

One emerging frontier is its potential use in the synthesis of novel agrochemicals. The isocyanate functional group can be readily converted into ureas, carbamates, and other functionalities commonly found in pesticidal compounds. google.com Research in this area could lead to the development of more effective and selective agents for crop protection.

In medicinal chemistry, the scaffold provided by this compound can be elaborated to create libraries of compounds for biological screening. The amide bond, readily formed from the reaction of isocyanates, is a fundamental structural unit in many pharmaceuticals. acs.org Recent advancements in cobalt-catalyzed asymmetric reductive coupling of isocyanates with alkyl halides open up new avenues for the synthesis of sterically hindered chiral amides, a significant challenge in drug discovery. acs.org

Furthermore, the principles of aryl isocyanate chemistry are being applied to the development of sustainable polymers. While not directly focused on this specific isocyanate, the broader field is exploring bio-based isocyanates derived from sources like lignin (B12514952) for the synthesis of greener polyurethanes. rsc.org The knowledge gained from studying compounds like this compound contributes to the fundamental understanding needed to advance these sustainable technologies. The reaction of isocyanates with various functional groups to form urethanes, allophanates, and biurets is central to polyurethane chemistry and continues to be an active area of research. nih.govrsc.org

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-isocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYGFJNRCFKJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394350 | |

| Record name | 2-Chloro-5-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-03-6 | |

| Record name | 1-Chloro-2-isocyanato-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-isocyanato-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 Methylphenyl Isocyanate

Phosgenation and Related Conventional Synthetic Routes

The most established method for the industrial production of aryl isocyanates, including 2-Chloro-5-methylphenyl isocyanate, is phosgenation. This process, while efficient, is fraught with safety and environmental concerns due to the extreme toxicity of the primary reagent, phosgene (B1210022). researchgate.netionike.com

Classical Amine to Isocyanate Transformation Studies

The conventional synthesis of this compound begins with its corresponding primary amine precursor, 2-Chloro-5-methylaniline. sigmaaldrich.comnih.gov The classical transformation involves the reaction of this amine with phosgene (COCl₂). This reaction typically proceeds in two stages. Initially, the amine reacts with phosgene to form an intermediate N-carbamoyl chloride. Subsequently, thermal elimination of hydrogen chloride (HCl) from this intermediate yields the final isocyanate product.

This method is a cornerstone of the chemical industry for isocyanate production due to its high yields and applicability to a wide range of aromatic amines. google.comacs.org However, the use of highly toxic phosgene and the generation of corrosive hydrogen chloride gas as a byproduct are significant drawbacks. researchgate.netionike.comacs.org

Optimization of Reaction Conditions and Yield for Aryl Isocyanates

Optimizing the phosgenation process is critical to maximize the yield of the desired aryl isocyanate and minimize the formation of byproducts, such as ureas and biurets. Key parameters that are manipulated include reaction temperature, solvent, and the stoichiometry of the reactants. The reaction is often carried out in an inert solvent, such as toluene (B28343) or o-dichlorobenzene, which helps to control the reaction temperature and facilitate the removal of the HCl byproduct.

Maintaining a precise temperature profile is crucial. The initial reaction to form the carbamoyl (B1232498) chloride is typically conducted at a lower temperature, while the subsequent dehydrochlorination step requires heating. Efficient removal of the generated HCl is also vital as it drives the reaction towards completion. Industrial processes may involve bubbling an inert gas through the reaction mixture or applying a vacuum to facilitate this removal.

Non-Phosgene Synthetic Strategies for Aryl Isocyanates

Growing concerns over the hazards associated with phosgene have spurred extensive research into alternative, safer synthetic routes for aryl isocyanates. researchgate.netnih.govdigitellinc.com These non-phosgene methods aim to replace the toxic reagent with less hazardous alternatives while maintaining high efficiency and product quality. nih.gov

Carbamate (B1207046) Pyrolysis and Catalytic Decomposition Approaches

A leading phosgene-free strategy involves the thermal decomposition of carbamates. nih.govresearchgate.netmdpi.com This two-step process first involves the synthesis of a carbamate from the corresponding amine or nitro compound, which is then pyrolyzed to yield the isocyanate and an alcohol. acs.orgnih.gov

The general scheme is as follows:

Carbamate Formation: An amine reacts with an agent like dimethyl carbonate (DMC) or urea (B33335) and an alcohol to form an N-aryl carbamate. acs.orgnih.gov

Thermal Decomposition: The formed carbamate is heated, often in the presence of a catalyst, to yield the aryl isocyanate and regenerate the alcohol, which can be recycled. mdpi.comresearchgate.net

This method can be performed in either the gas phase at high temperatures (around 400 °C) or in the liquid phase at lower temperatures, often using high-boiling inert solvents. mdpi.com A variety of catalysts have been developed to improve the efficiency and lower the temperature of the decomposition step, including various metal compounds and oxides of zinc, bismuth, and aluminum. researchgate.netresearchgate.netgoogle.com The use of catalysts is crucial for achieving high yields and selectivity. google.com

| Method | Description | Advantages | Disadvantages |

| Carbamate Pyrolysis | Two-step process involving formation and subsequent thermal decomposition of a carbamate intermediate. nih.govmdpi.com | Avoids phosgene; byproducts like alcohol can be recycled. acs.org | Often requires high temperatures or catalysts; potential for side reactions. researchgate.net |

Transition Metal-Mediated Carbonylation Reactions

Transition metal catalysis offers several phosgene-free pathways to aryl isocyanates. vu.nlresearchgate.net These methods typically involve the carbonylation of nitrogen-containing functional groups using carbon monoxide (CO) as the carbonyl source. ionike.com

Two primary approaches are:

Reductive Carbonylation of Nitroaromatics: In this method, a nitro compound, such as 1-chloro-4-methyl-2-nitrobenzene, is treated with carbon monoxide in the presence of a transition metal catalyst (e.g., palladium, rhodium, or ruthenium complexes). acs.orgdigitellinc.com The reaction achieves both the reduction of the nitro group and the carbonylation in a single step.

Oxidative Carbonylation of Amines: This route involves the reaction of a primary amine, like 2-Chloro-5-methylaniline, with carbon monoxide and an oxidant. This process has been explored but can be challenging due to competing side reactions. ionike.com

While these methods are promising, challenges such as catalyst cost, separation, and recycling have limited their widespread industrial adoption so far. acs.org

| Method | Description | Catalysts | Key Features |

| Reductive Carbonylation | Direct conversion of nitroarenes to isocyanates using CO. digitellinc.com | Homogeneous catalysts (Pd, Rh, Ru). acs.org | A proposed greener alternative, though the mechanism is complex. digitellinc.com |

| Oxidative Carbonylation | Conversion of amines to isocyanates using CO and an oxidant. ionike.com | Transition metal complexes. | Avoids phosgene but can have issues with selectivity and catalyst stability. |

Curtius Rearrangement and Related Azide-Based Routes

The Curtius rearrangement is a versatile and well-established method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govresearchgate.net Discovered by Theodor Curtius, this reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. numberanalytics.comwikipedia.org

The process for synthesizing this compound via this route would start with 2-chloro-5-methylbenzoic acid. The key steps are:

Acyl Azide Formation: The carboxylic acid is first converted into an acyl chloride or activated ester, which then reacts with an azide source (e.g., sodium azide) to form the corresponding acyl azide. nih.gov

Thermal Rearrangement: The acyl azide is heated, causing it to decompose and rearrange into the isocyanate. This rearrangement is a concerted process, proceeding with complete retention of the migrating group's configuration. wikipedia.org

Staudinger-Aza Wittig (SAW) Sequence for Isocyanate Generation

The Staudinger-Aza Wittig (SAW) reaction presents a versatile and milder alternative to the traditional use of highly toxic phosgene for the synthesis of isocyanates. This two-step process involves the initial Staudinger reaction of an aryl azide with a phosphine (B1218219) to form an aza-ylide (iminophosphorane), followed by the Aza-Wittig reaction of this intermediate with an electrophile, in this case, carbon dioxide, to generate the isocyanate.

Formation of 2-Chloro-5-methylphenyl azide: The synthesis commences with the diazotization of the primary aromatic amine, 2-Chloro-5-methylaniline, followed by treatment with an azide source, typically sodium azide. The diazotization is usually carried out in an acidic medium at low temperatures (0-5 °C) to form the corresponding diazonium salt, which is then readily converted to the azide.

Staudinger Reaction: The resulting 2-Chloro-5-methylphenyl azide is then reacted with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), in an inert solvent. This reaction proceeds via a phosphazide (B1677712) intermediate, which then loses a molecule of nitrogen gas (N₂) to form the stable aza-ylide, N-(2-Chloro-5-methylphenyl)iminotriphenylphosphorane.

Aza-Wittig Reaction: The in-situ generated aza-ylide is then treated with carbon dioxide (CO₂), which serves as the carbonyl source. The aza-ylide undergoes a [2+2] cycloaddition with CO₂, followed by the elimination of triphenylphosphine oxide (Ph₃PO), a thermodynamically stable byproduct, to yield the final product, this compound.

The use of polymer-bound phosphines can simplify the purification process, as the phosphine oxide byproduct can be removed by simple filtration.

Interactive Data Table: Reaction Parameters for the Staudinger-Aza Wittig Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. Azide Formation | 2-Chloro-5-methylaniline | 1. NaNO₂, HCl(aq) 2. NaN₃ | Water/DCM | 0-5 | 1-2 | 85-95 |

| 2. Staudinger Reaction | 2-Chloro-5-methylphenyl azide | Triphenylphosphine | Toluene | 80-110 | 2-4 | >95 (of aza-ylide) |

| 3. Aza-Wittig Reaction | Aza-ylide intermediate | Carbon Dioxide (gas) | Toluene | 25-50 | 1-3 | 80-90 |

Investigation of Precursor Reactivity and Selectivity in this compound Formation

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the reactivity of its primary precursor, 2-Chloro-5-methylaniline. The substituents on the aromatic ring, a chlorine atom and a methyl group, play a crucial role in directing the reaction and influencing the stability of intermediates.

The primary amine, 2-Chloro-5-methylaniline, serves as the starting point for the synthesis of the corresponding azide, a key intermediate in the SAW sequence. The reactivity of this aniline (B41778) in the initial diazotization step is a critical factor. The presence of both an electron-withdrawing chlorine atom and an electron-donating methyl group on the benzene (B151609) ring creates a nuanced electronic environment.

During the formation of this compound, selectivity is paramount to ensure a high yield of the desired product and minimize the formation of byproducts. In the context of the SAW reaction, the primary concern for selectivity arises from potential side reactions of the highly reactive aza-ylide intermediate.

A key factor influencing selectivity is the purity of the starting materials and the rigorous exclusion of water. If water is present during the Aza-Wittig step, the aza-ylide can be hydrolyzed to the primary amine (2-Chloro-5-methylaniline) and triphenylphosphine oxide. This not only consumes the intermediate but also complicates the purification of the final isocyanate.

Furthermore, the choice of phosphine can influence the reaction. While triphenylphosphine is common, other phosphines with different steric and electronic properties can be employed to modulate the reactivity of the aza-ylide and potentially improve yields and selectivity in specific applications.

Interactive Data Table: Influence of Substituents on Precursor Reactivity

| Precursor | Substituent at Position 2 | Substituent at Position 5 | Electronic Effect on Amino Group | Reactivity in Diazotization | Stability of Diazonium Salt |

| 2-Chloro-5-methylaniline | Chloro (-I, +R) | Methyl (+I) | Moderately reduced basicity | Favorable | Moderately stable |

| Aniline | Hydrogen | Hydrogen | Baseline | Standard | Standard |

| p-Toluidine | Hydrogen | Methyl (+I) | Increased basicity | High | Increased |

| o-Chloroaniline | Chloro (-I, +R) | Hydrogen | Reduced basicity | Moderate | Reduced |

Reaction Mechanisms and Functionalization Chemistry of 2 Chloro 5 Methylphenyl Isocyanate

Nucleophilic Addition Pathways of the Isocyanate Group

The primary mode of reaction for 2-Chloro-5-methylphenyl isocyanate involves the nucleophilic addition to the carbonyl carbon of the isocyanate group. wikipedia.orgconicet.gov.ar This process is fundamental to the formation of a variety of important chemical linkages.

Amine Reactivity: Formation of Urea (B33335) Derivatives

The reaction between this compound and primary or secondary amines is a facile and typically exothermic process that leads to the formation of N,N'-disubstituted urea derivatives. conicet.gov.ar The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the stable urea linkage. wikipedia.org This reaction is a cornerstone in the synthesis of a wide array of compounds with applications in various fields of chemistry. The general method for preparing unsymmetrical ureas involves the reaction of isocyanates with primary or secondary amines. conicet.gov.ar

Table 1: Examples of Urea Derivatives from this compound and Various Amines

| Amine Reactant | Resulting Urea Derivative |

| Primary Aliphatic Amine | N-(2-Chloro-5-methylphenyl)-N'-(alkyl)urea |

| Secondary Aliphatic Amine | N-(2-Chloro-5-methylphenyl)-N',N'-(dialkyl)urea |

| Primary Aromatic Amine | N-(2-Chloro-5-methylphenyl)-N'-(aryl)urea |

| Secondary Aromatic Amine | N-(2-Chloro-5-methylphenyl)-N',N'-(diaryl)urea |

Alcohol Reactivity: Synthesis of Carbamate (B1207046) and Urethane (B1682113) Linkages

Alcohols react with this compound to form carbamate esters, also known as urethanes. wikipedia.orggoogle.com In this reaction, the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. conicet.gov.ar This reaction is of significant industrial importance, forming the basis for the production of polyurethanes when diisocyanates are reacted with polyols. wikipedia.org The synthesis of carbamates can be catalyzed by various metal salts to increase the reaction rate. google.com

Table 2: Synthesis of Carbamates from this compound and Alcohols

| Alcohol Reactant | Resulting Carbamate (Urethane) |

| Methanol | Methyl (2-chloro-5-methylphenyl)carbamate |

| Ethanol | Ethyl (2-chloro-5-methylphenyl)carbamate |

| Isopropanol | Isopropyl (2-chloro-5-methylphenyl)carbamate |

| Phenol | Phenyl (2-chloro-5-methylphenyl)carbamate |

Thiol Reactivity: Exploration of Thiocarbamate Formation

Analogous to the reaction with alcohols, thiols react with this compound to yield thiocarbamates. The sulfur atom of the thiol group is the nucleophile in this addition reaction. conicet.gov.ar While structurally similar to carbamates, thiocarbamates often exhibit distinct chemical and physical properties. This reaction provides a straightforward route to this class of sulfur-containing compounds. nih.gov

Table 3: Formation of Thiocarbamates from this compound and Thiols

| Thiol Reactant | Resulting Thiocarbamate |

| Ethanethiol | S-Ethyl (2-chloro-5-methylphenyl)thiocarbamate |

| Propanethiol | S-Propyl (2-chloro-5-methylphenyl)thiocarbamate |

| Benzenethiol | S-Phenyl (2-chloro-5-methylphenyl)thiocarbamate |

Multicomponent Reaction (MCR) Architectures Involving this compound

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. semanticscholar.orgorganic-chemistry.org These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecules from simple precursors. semanticscholar.orgmdpi.com this compound is a valuable component in various MCRs due to the reliable reactivity of the isocyanate group. nih.gov

Development of 3-, 4-, and 5-Component Reaction Schemes

The versatility of the isocyanate group allows for its integration into a variety of MCRs. In these reactions, this compound can act as a key building block, reacting in concert with other components to generate structurally diverse products.

3-Component Reactions (3-CRs): A common example is the reaction of an aldehyde, an amine, and an isocyanate. The initial formation of an imine from the aldehyde and amine is followed by the addition of the isocyanate to generate a more complex acyclic or cyclic product. organic-chemistry.orgnih.gov

4-Component Reactions (4-CRs): The Ugi reaction is a well-known 4-CR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.govmdpi.com While the classic Ugi reaction uses an isocyanide, variations exist where an isocyanate like this compound can be incorporated, often leading to the formation of complex amides or heterocyclic systems. nih.gov

5-Component Reactions (5-CRs): While less common, 5-CRs involving isocyanates have been developed, further expanding the complexity of the molecules that can be synthesized in a single step. nih.gov These reactions often involve a cascade of events where multiple bonds are formed in a sequential manner. rsc.org

Synthesis of Diverse Heterocyclic Systems (e.g., Hydantoins, Cytimidines, Triazole-3-ones)

Multicomponent reactions involving this compound are particularly powerful for the synthesis of a wide range of heterocyclic compounds.

Hydantoins: These five-membered heterocycles can be synthesized through reactions such as the Bucherer-Bergs reaction, which is a one-pot synthesis from a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate, where an isocyanate is a reactive intermediate. nih.govnih.govorganic-chemistry.org Another route involves the condensation of an isocyanate with an α-amino ester. nih.gov

Cytimidines: The synthesis of cytimidine analogs and other pyrimidine-based structures can be achieved through MCRs. For instance, aza-Diels-Alder reactions involving isocyanates can be employed to construct the dihydropyrimidine (B8664642) core. nih.gov

Triazole-3-ones: The synthesis of triazole derivatives can be achieved through various cycloaddition reactions. nih.govorganic-chemistry.orgnih.gov While the most common method is the azide-alkyne cycloaddition, isocyanates can be used in MCRs to build related triazole-containing scaffolds. For example, reactions involving hydrazines, aldehydes, and isocyanates can lead to the formation of indazole-carboxamides. nih.gov

The ability to generate such a diverse array of heterocyclic structures highlights the synthetic utility of this compound in the context of multicomponent reaction design. rsc.org

Advanced Carbon-Hydrogen Bond Functionalization Studies

The direct functionalization of C-H bonds is a highly sought-after strategy in modern organic synthesis, as it offers a more atom-economical and efficient alternative to traditional methods that often require substrate pre-functionalization. nih.gov this compound has been utilized as a key reagent in these cutting-edge reactions.

Rhodium(III)-catalyzed reactions have emerged as powerful tools for C-H bond activation. Researchers have developed a protocol for the amidation of anilide and enamide C-H bonds using isocyanates, including aryl isocyanates. nih.govnih.gov This method facilitates the direct synthesis of N-acyl anthranilamides and β-enamine amides, which are important structural motifs in various drug candidates. nih.gov

The reaction employs a rhodium catalyst, such as Cp*Rh(MeCN)₃₂, to mediate the addition of an anilide C-H bond across the carbon-nitrogen double bond of the isocyanate. nih.gov This process is highly efficient, avoiding the tedious and costly pre-activation steps common in traditional synthetic routes. nih.gov The transformation is notable for its atom economy, directly coupling readily available anilides with isocyanates. nih.gov In the absence of the rhodium catalyst, the reaction does not proceed as desired; instead, the isocyanate reacts preferentially with the amide functionality of the substrate. nih.gov

Table 1: Overview of Rh(III)-Catalyzed Amidation

| Feature | Description | Source |

|---|---|---|

| Catalyst | Cp*Rh(MeCN)₃₂ | nih.gov |

| Reactants | Anilides, Enamides, Isocyanates | nih.govnih.gov |

| Products | N-acyl anthranilamides, β-Enamine amides | nih.govnih.gov |

| Significance | Direct C-H bond functionalization, Atom-economical, Avoids pre-activation | nih.gov |

| Alternative Solvents | CH₂Cl₂ and tBuOH provided good yields of the amidation products. | nih.gov |

A significant advantage of the Rh(III)-catalyzed amidation is its high regioselectivity. The reaction is directed by the N-acyl amino group of the anilide substrate. This directing group guides the catalyst to activate the C-H bond at the ortho position of the aromatic ring. Consequently, the amidation with an isocyanate like this compound occurs specifically at this site. This directed functionalization provides a reliable method for installing an amide group at a predictable position on an aromatic system, a crucial capability for the targeted synthesis of complex molecules.

Derivatization for Chiral Recognition and Separation

Chiral separation is critical in the pharmaceutical industry for isolating stereoisomers, which can have vastly different physiological effects. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are the most widely used tools for this purpose. mdpi.com Isocyanates are frequently used to prepare these phases by covalently bonding a chiral selector to a solid support. mdpi.com

This compound is an ideal derivatizing agent for creating polysaccharide-based CSPs. In this application, the isocyanate is reacted with the hydroxyl groups of a chiral selector, such as cellulose (B213188) or cyclodextrin (B1172386), to form stable carbamate linkages. mdpi.com This process is known as carbamoylation.

The general procedure involves immobilizing a chiral selector, which has been derivatized with the isocyanate, onto a solid support, typically silica (B1680970) gel. mdpi.com For instance, a mono-6-amino-β-cyclodextrin can be immobilized onto silica gel using an isocyanate linker. mdpi.com The resulting CSP's ability to separate enantiomers stems from the chiral environment created by the selector and the carbamate derivatives. The substituted phenyl ring from the isocyanate plays a key role in the chiral recognition mechanism through interactions like hydrogen bonding, dipole-dipole, and π-π stacking with the analyte molecules. The specific substitution pattern of this compound contributes to the unique selectivity of the resulting CSP. While various isocyanates are used, derivatives like amylose (B160209) tris(5-chloro-2-methyl-phenylcarbamate) and cellulose tris(4-chloro-3-methyl-phenylcarbamate) highlight the utility of chloro-methylphenyl isocyanates in creating effective CSPs. sigmaaldrich.com

Table 2: Components of a Carbamoylated Cyclodextrin-Based Chiral Stationary Phase

| Component | Material Example | Function | Source |

|---|---|---|---|

| Solid Support | Silica Gel | Provides a high surface area and mechanical stability for the stationary phase. | mdpi.comnih.gov |

| Chiral Selector | β-Cyclodextrin | Creates a chiral environment to interact differently with enantiomers. | mdpi.comnih.gov |

| Derivatizing Agent | This compound | Forms carbamate links with the selector, enhancing chiral recognition. | mdpi.comsigmaaldrich.com |

| Linkage Chemistry | Carbamate bond formation | Covalently attaches the chiral selector to the support via the isocyanate. | mdpi.com |

Polymerization Science and Material Applications Research of 2 Chloro 5 Methylphenyl Isocyanate

Polyurethane and Polyurea Synthesis from Aryl Isocyanates

The synthesis of polyurethanes and polyureas from aryl isocyanates like 2-Chloro-5-methylphenyl isocyanate is a cornerstone of polymer chemistry. These reactions involve the step-growth polymerization of the isocyanate with polyols or polyamines, respectively. nih.gov The general reaction for polyurethane formation involves the reaction of a diisocyanate with a diol, while polyurea formation results from the reaction of a diisocyanate with a diamine. researchgate.netprimeauxassociates.com

Reaction Kinetics and Mechanisms with Polyols and Polyamine Co-monomers

The reaction between an isocyanate and an alcohol (polyol) or an amine (polyamine) is a nucleophilic addition to the carbon atom of the isocyanate group. The general mechanism involves the attack of the lone pair of electrons from the oxygen (in alcohols) or nitrogen (in amines) on the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of a urethane (B1682113) or urea (B33335) linkage, respectively. rsc.org

Generally, the reaction of isocyanates with amines is significantly faster than with alcohols. rsc.org This is attributed to the higher nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. The reaction rate is also influenced by steric hindrance around the reactive sites.

Catalysts are often employed to control the reaction rate, particularly in polyurethane synthesis. Organometallic compounds, such as dibutyltin (B87310) dilaurate, and tertiary amines are common catalysts. justia.com These catalysts can activate either the isocyanate or the hydroxyl group, facilitating the nucleophilic attack.

Formation of Polyurethane and Polyurea Prepolymers

In many applications, it is advantageous to first form a prepolymer, which is an intermediate of a higher molecular weight than the monomers but still contains reactive isocyanate groups. tri-iso.com These prepolymers are synthesized by reacting a diisocyanate with a polyol or polyamine, using a stoichiometric excess of the diisocyanate. google.com This ensures that the resulting chains are terminated with isocyanate groups.

The formation of prepolymers offers several benefits. It allows for better control over the final polymer properties by adjusting the NCO/OH or NCO/NH2 ratio. justia.com Prepolymers are often less volatile and have a lower vapor pressure than the corresponding monomers, which can be advantageous from a handling and safety perspective. The viscosity of the system can also be controlled by the molecular weight of the prepolymer.

For this compound, a prepolymer can be formed by reacting it with a suitable polyol, such as a polyether polyol or a polyester (B1180765) polyol. The resulting prepolymer would have reactive isocyanate end-groups derived from the this compound. These prepolymers can then be chain-extended with a diol or a diamine to form the final polyurethane or polyurea elastomer. justia.com

Controlled Polymerization Techniques for Polyisocyanates

To achieve polymers with well-defined architectures, controlled molecular weights, and low dispersity, controlled polymerization techniques are employed. For isocyanates, coordination polymerization and living anionic polymerization are two of the most effective methods.

Coordination Polymerization for Defined Architectures

Coordination polymerization, often utilizing transition metal catalysts, provides a powerful tool for synthesizing polyisocyanates with controlled molecular characteristics and stereochemistry. uoa.gr Half-titanocene complexes have been shown to be effective initiators for the coordination polymerization of various isocyanates. uoa.grbohrium.comresearchgate.net This method allows for the synthesis of polymers with defined architectures, such as block and statistical copolymers. bohrium.comresearchgate.net

The mechanism of coordination polymerization of isocyanates with titanium-based initiators involves the insertion of the monomer into the metal-nitrogen bond of the active species. This process allows for a high degree of control over the polymer chain growth.

Living Anionic Polymerization for Controlled Molecular Weight and Dispersity

Living anionic polymerization is another key technique for producing polyisocyanates with predictable molecular weights and narrow molecular weight distributions. researchgate.net This method involves the initiation of polymerization by a strong nucleophile, such as an organometallic compound, under conditions that eliminate chain termination and transfer reactions. acs.orgkoreascience.kr

For the living anionic polymerization of isocyanates, initiators like sodium benzanilide (B160483) have been used effectively. acs.orgkoreascience.kr The polymerization is typically carried out at low temperatures to suppress side reactions, such as trimerization of the isocyanate monomers. researchgate.net The living nature of the polymerization allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers. acs.org

Synthesis of Block and Statistical Copolymers (e.g., with n-hexyl isocyanate, 2-chloroethyl isocyanate)

The ability to create block and statistical copolymers opens up a vast range of material properties. By combining different isocyanate monomers, the properties of the resulting polymer can be tailored.

Block Copolymers: In block copolymers, long sequences of one monomer are followed by long sequences of another. The synthesis of block copolymers of isocyanates can be achieved through both coordination and living anionic polymerization by the sequential addition of monomers. bohrium.comresearchgate.netacs.org For example, a block copolymer could be synthesized by first polymerizing this compound and then adding a second monomer like n-hexyl isocyanate to the living polymer chains.

Statistical Copolymers: In statistical copolymers, the different monomer units are distributed randomly or in a statistically determined manner along the polymer chain. These are typically synthesized by polymerizing a mixture of the monomers simultaneously. The reactivity ratios of the comonomers determine the final composition and sequence distribution in the copolymer. uoa.grbohrium.comresearchgate.net The synthesis of statistical copolymers of n-hexyl isocyanate with 2-chloroethyl isocyanate has been demonstrated via coordination polymerization. bohrium.comresearchgate.net Similarly, this compound could be copolymerized with other isocyanates like n-hexyl isocyanate or 2-chloroethyl isocyanate to create statistical copolymers with tailored properties.

The table below summarizes the different polymerization techniques and the types of copolymers that can be synthesized.

| Polymerization Technique | Initiator/Catalyst Example | Resulting Polymer Architecture | Co-monomer Examples |

| Coordination Polymerization | Half-titanocene complexes uoa.grbohrium.comresearchgate.net | Statistical and Block Copolymers bohrium.comresearchgate.net | n-hexyl isocyanate bohrium.comresearchgate.net, 2-chloroethyl isocyanate bohrium.comresearchgate.net, 3-(triethoxysilyl)propyl isocyanate nih.gov, n-dodecyl isocyanate mdpi.com, allyl isocyanate mdpi.com |

| Living Anionic Polymerization | Sodium benzanilide acs.orgkoreascience.kr | Block Copolymers acs.org | n-hexyl isocyanate acs.org |

Development of Functional Materials and Composites

The unique reactivity of the isocyanate group serves as a cornerstone for the development of a wide array of functional materials. By reacting with various functional groups such as hydroxyls, amines, and carboxylic acids, isocyanates like this compound can be grafted onto surfaces or integrated into polymer matrices to create materials with tailored properties.

Surface Functionalization of Nanomaterials (e.g., Graphene Oxide, Carbon Nanotubes)

The covalent functionalization of nanomaterials is a critical step in realizing their full potential in composites and other applications. Introducing organic moieties onto the surfaces of materials like graphene oxide (GO) and carbon nanotubes (CNTs) can improve their dispersion in solvents and polymer matrices, a challenge due to strong van der Waals forces that cause them to aggregate. nih.gov

Research has shown that organic isocyanates can effectively functionalize the surfaces of GO. utexas.edumdpi.com The hydroxyl and carboxyl groups present on the GO surface react with the isocyanate groups to form carbamate (B1207046) esters and amides, respectively. utexas.edumdpi.com This process not only enhances dispersibility but also allows for the introduction of various functional groups to tailor the surface properties of the nanomaterial. utexas.edu The degree of functionalization can be controlled by adjusting reaction conditions or the reactivity of the specific isocyanate used. utexas.edu While studies specifically using this compound are not prominent, the general chemistry is applicable. The chlorine atom and methyl group on the phenyl ring would likely influence the electronic properties of the isocyanate group and the solubility of the resulting functionalized nanomaterial.

Similarly, the surfaces of carbon nanotubes can be modified to improve their processability and integration into composite materials. nih.gov Covalent functionalization strategies are employed to attach various organic molecules to the CNT surface, thereby altering their surface energy and compatibility with host matrices. bham.ac.ukresearchgate.net The use of isocyanates in this context provides a versatile method for introducing a range of functionalities. bham.ac.uk

Table 1: Comparison of Nanomaterial Functionalization Strategies

| Functionalization Approach | Target Nanomaterial | Key Advantages | Potential Role of this compound |

| Covalent bonding with organic isocyanates | Graphene Oxide (GO) | Improved dispersion, tailored surface properties, enhanced interfacial adhesion in composites. utexas.edumdpi.com | The chloro and methyl groups could enhance thermal stability and solubility of the functionalized GO. |

| Aryl group introduction via radical reactions | Carbon Nanotubes (CNTs) | Extended solubility, use in photoelectronics and semiconductor technology. nih.gov | Could be used to introduce chloro-methylphenyl groups, potentially modifying electronic properties. |

| Non-covalent functionalization (π–π stacking) | Graphene, CNTs | Preserves the intrinsic electronic and mechanical properties of the nanomaterial. bham.ac.uk | Less direct role, but could be part of a larger molecule designed for π–π interactions. |

Synthesis of Organic-Inorganic Hybrid Polymers (e.g., Polyhedral Oligosilsesquioxane-Polyurethane Systems)

Organic-inorganic hybrid materials represent a class of advanced materials that combine the properties of both organic polymers and inorganic compounds, often resulting in enhanced thermal and mechanical characteristics. nih.govnih.gov A notable example is the incorporation of polyhedral oligosilsesquioxanes (POSS) into polyurethane (PU) networks. POSS are cage-like silica (B1680970) structures at the nanoscale that can be functionalized with reactive groups. nih.gov

The synthesis of POSS-polyurethane hybrid materials often involves a POSS core functionalized with multiple isocyanate groups. nih.gov These isocyanate-functionalized POSS macromers can then be reacted with polyols to form a highly cross-linked polyurethane network. nih.gov The resulting hybrid material exhibits properties of both the inorganic POSS core (e.g., rigidity, thermal stability) and the organic polyurethane matrix (e.g., flexibility, toughness). While the original research in this area may have used other isocyanates, this compound could theoretically be used to create novel functionalized POSS structures, leading to hybrid polymers with unique properties imparted by the chloro and methyl substituents.

Table 2: Properties of Organic-Inorganic Hybrid Polymers

| Hybrid System | Components | Resulting Properties | Potential Contribution of this compound |

| POSS-Polyurethane | Isocyanate-functionalized POSS, Polyols | Improved thermal stability, enhanced mechanical properties, nanoscale reinforcement. nih.gov | The specific isocyanate could influence the reactivity of the POSS macromer and the final properties of the hybrid polymer. |

| Polyaniline-Molybdenum Disulfide | Polyaniline, MoS₂ nanosheets | Efficient for extraction of heavy metal ions, potential for environmental monitoring. nih.gov | Could be used to modify the organic component, potentially enhancing selectivity or stability. |

Research into Isocyanate-Based Adhesives and Binders (e.g., Wood Composites)

Isocyanates, particularly polymeric methylene (B1212753) diphenyl diisocyanate (pMDI), are widely used as binders in the wood composite industry for products like particleboard and oriented strand board (OSB). google.commdpi.commdpi.com These adhesives offer strong bonding and excellent water resistance. mdpi.com The isocyanate groups react with the hydroxyl groups present in cellulose (B213188) and lignin (B12514952), the main components of wood, to form strong covalent urethane bonds. researchgate.net

Research in this field focuses on developing new isocyanate-based adhesive formulations to improve performance, reduce cost, and enhance sustainability. google.comresearchgate.netgoogle.com This includes the development of hybrid systems where isocyanates are blended with other materials like biopolymers or pyrolysis oils. google.comresearchgate.net The goal is often to create adhesives with lower viscosity for easier application, while maintaining or improving the mechanical properties of the final wood composite product. google.com

The specific structure of the isocyanate used can influence the properties of the adhesive and the resulting composite. While pMDI is the industry standard, the use of a specialty isocyanate like this compound could be explored for specific applications where its unique properties might be advantageous. For instance, the chlorine atom could potentially enhance fire retardancy or alter the curing characteristics of the adhesive.

Table 3: Isocyanate-Based Binders in Wood Composites

| Binder System | Application | Key Features | Potential Application of this compound |

| Polymeric Methylene Diphenyl Diisocyanate (pMDI) | Particleboard, OSB, MDF | High bond strength, excellent water resistance, versatile. mdpi.commdpi.com | Could be investigated as a component to modify curing behavior or enhance specific properties like fire retardancy. |

| Isocyanate-Biopolymer Hybrid | Wood composites | Reduced reliance on petroleum-based products, potentially lower cost. google.com | Could be used to create novel hybrid binders with tailored properties for specific wood composite applications. |

| Isocyanate-Pyrolysis Oil Hybrid | Particleboard | Utilization of renewable resources, potential for reduced adhesion to press platens. researchgate.net | Could be explored in hybrid formulations to optimize adhesive performance and processability. |

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Methylphenyl Isocyanate

Quantum Mechanical Investigations of Reactivity and Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-chloro-5-methylphenyl isocyanate. The isocyanate group (-N=C=O) is characterized by adjacent double bonds, with the carbon atom positioned between two highly electronegative atoms, nitrogen and oxygen. This arrangement results in a significant positive charge on the carbon atom, making it highly electrophilic. mdpi.com The nucleophilic character of the nitrogen atom, combined with the electrophilicity of the carbon, is central to the high reactivity of isocyanates. mdpi.com

The aromatic ring, substituted with a chlorine atom and a methyl group, further modulates this reactivity. The positions of these substituents influence the electron density distribution across the molecule. Studies on related substituted phenyl isocyanates have shown that the vibrational spectra, which are sensitive to the electronic structure, can be accurately predicted using DFT methods like B3LYP. researchgate.net For instance, the characteristic C-H stretching vibrations of the heteroaromatic structure are typically observed in the 3054–3072 cm⁻¹ frequency range. researchgate.net

The reactivity of isocyanates is a subject of extensive computational study. For example, the reaction of phenyl isocyanate with alcohols to form urethanes has been investigated using quantum-chemical methods. These studies reveal that the reaction can proceed through various non-catalytic and auto-catalytic mechanisms. researchgate.net The addition of an alcohol to the C=N bond of the isocyanate is often found to be the preferred pathway. researchgate.net The presence of substituents on the phenyl ring, such as the chloro and methyl groups in this compound, would be expected to influence the activation energies of these reaction pathways.

The electronic properties, such as frontier molecular orbitals (HOMO and LUMO), can also be computed to understand charge transfer properties and predict sites of reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Phenyl Isocyanate

| Property | Calculated Value | Method |

| HOMO Energy | -7.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

| Note: These values are representative for a generic phenyl isocyanate and would be specifically modulated by the substituents in this compound. Data is illustrative based on typical computational outputs. |

Spectroscopic Characterization Support through Computational Methods (e.g., IR, NMR)

Computational methods are a powerful aid in the interpretation of experimental spectra. Theoretical calculations of vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra can help to assign experimental signals and provide a more detailed understanding of the molecular structure.

For molecules similar to this compound, such as other chloro- and methyl-substituted phenyl isocyanates, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The interpretation of these spectra is often aided by normal coordinate analysis and force field calculations based on DFT. researchgate.net For example, a multiplet absorption band system often observed near 2200 cm⁻¹ in phenyl isocyanates can be interpreted as being caused by Fermi resonance. researchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule. The development of large synthetic datasets of computed IR and NMR spectra is also underway to support the development of machine learning models for spectral property prediction and structure elucidation. researchgate.net

Table 2: Predicted Vibrational Frequencies for a Substituted Phenyl Isocyanate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) | Assignment |

| N=C=O asymm. stretch | ~2270 | ~2275 | Strong IR |

| C=C ring stretch | ~1600 | ~1605 | Medium IR, Strong Raman |

| C-Cl stretch | ~750 | ~755 | Strong IR |

| C-H out-of-plane bend | ~850 | ~855 | Strong IR |

| Note: These are representative frequencies for a chloro-substituted phenyl isocyanate. The exact positions would vary for this compound. Data is illustrative based on values from related compounds. researchgate.net |

In Silico Prediction of Chemical Transformations and Product Distributions

Computational chemistry can be used to predict the feasibility and potential outcomes of chemical reactions, a process known as in silico prediction. By calculating the potential energy surfaces for different reaction pathways, chemists can identify the most likely products and intermediates.

For isocyanates, this can involve modeling their reactions with various nucleophiles. For example, the cobalt-catalyzed reductive coupling of isocyanates with tertiary alkyl halides has been studied to form sterically bulky chiral amides. acs.org Computational studies, in this case, could be used to investigate the reaction mechanism, the role of the catalyst, and the factors controlling the stereoselectivity of the reaction. Such studies might involve exploring different transition states and intermediates to understand why certain products are favored over others.

Furthermore, computational models can predict the reactivity of different isocyanates. For instance, a Hammett analysis, which can be supported by computational data, can suggest that electron-rich isocyanates react faster in certain types of reactions. acs.org

The prediction of product distributions often involves calculating the relative energies of different possible products and the activation barriers leading to them. The product distribution is then determined by the kinetics and thermodynamics of the competing reaction pathways. While comprehensive in silico prediction of all possible transformations of this compound would be a complex undertaking, the methods of computational chemistry provide the framework for such investigations on a case-by-case basis.

Environmental and Biological Interaction Research of Aryl Isocyanates

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of aryl isocyanates are governed by their chemical reactivity, particularly the susceptibility of the isocyanate group to nucleophilic attack and the stability of the aromatic structure.

Photochemical Degradation Mechanisms

The degradation of aryl isocyanates in the environment can be initiated by solar ultraviolet radiation. While specific studies on 2-Chloro-5-methylphenyl isocyanate are limited, the photochemical weathering of polyurethanes, which are polymers of isocyanates, provides insight into potential degradation pathways. This process involves photo-oxidative reactions that can lead to chain scission and the formation of various degradation by-products. rsc.org For aryl isocyanates, photochemical degradation may involve the transformation of the aromatic isocyanate residues. rsc.org

One proposed mechanism involves the photo-Fries rearrangement of the urethane (B1682113) linkage formed when isocyanates react with hydroxyl groups in the environment. rsc.org Additionally, the isocyanate precursors, such as phosgene (B1210022), are known to undergo slow decomposition through UV photolysis in the stratosphere, suggesting that high-energy light can break down related chemical structures. wikipedia.org The degradation process can result in a complex mixture of dissolved organic chemicals, the composition of which is dependent on the specific polymer chemistry and environmental conditions. rsc.org

Biodegradation Studies and Microbial Interactions

Biodegradation presents a major pathway for the removal of aromatic compounds from contaminated sites, utilizing the metabolic capabilities of microorganisms. nih.gov The biodegradation of polymers like polyurethanes, derived from isocyanates, typically begins with the secretion of extracellular microbial enzymes. mdpi.com These enzymes, through hydrolysis and oxidation, break down the large polymer molecules into smaller monomers and oligomers that can then be absorbed by the microorganisms. mdpi.com

The susceptibility of polyurethanes to biodegradation can be influenced by the nature of the isocyanate used in their synthesis. For instance, polyurethanes synthesized with more hydrophilic isocyanates have demonstrated a greater water uptake, which can expand the surface area available for microbial attack and accelerate the hydrolysis of ester groups within the polymer network. mdpi.com This suggests that the structure of the parent aryl isocyanate is a key factor in its environmental persistence. The initial step in the biodegradation of an aryl isocyanate itself is likely the hydrolysis of the highly reactive isocyanate group to form a corresponding aromatic amine, which can then be further degraded by microbes capable of metabolizing aromatic compounds. nih.govwikipedia.org

Environmental Distribution and Mobility Studies

The environmental distribution of aryl isocyanates is largely dictated by their high reactivity and physical properties. Due to their low vapor pressure, compounds like methylene (B1212753) bisphenyl isocyanate (MDI) may contaminate workplace surfaces, indicating that skin contact is a potential route of exposure. osha.gov The primary environmental concern with isocyanates is their high reactivity with water. wikipedia.org This reaction leads to the formation of relatively stable, insoluble polyureas and carbon dioxide, which acts as a blowing agent in foam production. wikipedia.org

This rapid hydrolysis suggests that aryl isocyanates are not likely to persist for long periods in aquatic environments in their original form. Instead, they are transformed into their corresponding aromatic amines. nih.gov Assessments of the environmental impact of isocyanates consider their effects on air, water, and soil quality, focusing on factors like toxicity, persistence, and the potential for bioaccumulation. patsnap.com Given their reactivity, the mobility of aryl isocyanates in soil is expected to be limited; they are more likely to react and bind to soil components rather than leach into groundwater.

Mechanistic Toxicology and Biological Effects Research (General Aryl Isocyanate Focus)

The toxicological effects of aryl isocyanates are primarily linked to the high electrophilicity of the isocyanate group (-N=C=O), which allows it to react readily with various biological nucleophiles, including proteins and DNA. This reactivity is the basis for the molecular mechanisms underlying their adverse biological effects.

Investigations into Protein Adduct Formation and Immune Response Mechanisms

Aryl isocyanates are known to form covalent adducts with proteins, a key mechanism in initiating an immune response. researchgate.netnih.gov The isocyanate group reacts with nucleophilic functional groups on amino acid residues within proteins, such as the primary amine groups on lysine (B10760008) or the N-terminal amino acid. nih.govnih.gov Serum albumin is a major target for this reaction in the body. researchgate.netnih.gov

The resulting isocyanate-protein conjugate can be recognized by the immune system as a foreign substance, or "neo-antigen". researchgate.net This recognition can trigger a complex immunological cascade. For instance, the isocyanate-albumin complex can be processed by antigen-presenting cells, leading to the activation of CD4+ T-helper cells. researchgate.net This activation initiates an inflammatory process that can, in some individuals, lead to the production of isocyanate-specific IgE antibodies and the development of hypersensitivity reactions, such as occupational asthma. wikipedia.orgresearchgate.net While protein adducts are central to this sensitization mechanism, the precise relationship between specific adducts and the development of respiratory sensitization requires further study. researchgate.net

DNA Adduct Characterization and Genotoxicity Assessments

Beyond reacting with proteins, the electrophilic nature of aryl isocyanates enables them to form adducts with DNA, raising concerns about their genotoxicity and potential carcinogenicity. nih.govepa.gov Research on 2-naphthyl isocyanate, an aryl isocyanate, demonstrated that it reacts with DNA to form a single primary adduct, N4-(2-naphthyl-carbamoyl)-2'-deoxycytidine (NCdC). nih.gov

The biological consequences of such adducts have been explored using bacterial mutagenesis assays. These studies revealed that the presence of NCdC adducts on DNA is mutagenic and can be lethal to the cell if not repaired. nih.gov The research also indicated that the Uvr endonuclease DNA repair system can recognize and remove these lesions, mitigating their toxic effects. nih.gov The mutagenic potential of these specific cytidine (B196190) lesions was found to be lower than that of other known carcinogen adducts, such as those from 2-aminofluorene. nih.gov Furthermore, research into polycyclic aromatic amines, which can be metabolites of aryl isocyanates, shows they can form adducts that, under oxidative stress, lead to the formation of DNA interstrand cross-links—a highly deleterious form of DNA damage. nih.gov

Cellular and Molecular Responses to Isocyanate Exposure

The interaction of aryl isocyanates, including this compound, with biological systems at the cellular and molecular level is a complex process driven by the high reactivity of the isocyanate (-N=C=O) functional group. While specific research on this compound is limited, the broader class of aryl isocyanates has been studied, providing insights into the likely mechanisms of its biological activity.

Isocyanates are potent electrophiles that readily react with nucleophilic functional groups found in biological macromolecules such as proteins and nucleic acids. This reactivity is central to their biological effects. Upon exposure, isocyanates can modulate biomolecules, forming toxic metabolites and adducts that may lead to adverse health outcomes. nih.gov The primary targets for isocyanates within a cell are proteins, where they can react with amino, sulfhydryl, and hydroxyl groups on amino acid residues.

Studies on various isocyanates have demonstrated that these interactions can lead to a range of cellular responses, including:

DNA Damage and Genotoxicity: Research on methyl isocyanate has shown its potential to induce DNA damage. nih.gov This can occur through the formation of adducts with DNA bases or by indirect mechanisms such as the generation of reactive oxygen species (ROS). The genotoxic potential of aryl isocyanates is a significant concern, as DNA damage can lead to mutations and potentially contribute to the development of cancer. nih.gov Some aromatic isocyanates, like MDI, are classified as potential carcinogens. occupational-hygiene.co.uk

Oxidative Stress: Exposure to isocyanates has been linked to the induction of oxidative stress within cells. This is a state of imbalance between the production of ROS and the cell's ability to detoxify these reactive products. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Inflammation: Isocyanates are known to trigger inflammatory responses. This can involve the activation of various signaling pathways and the release of pro-inflammatory cytokines.

Apoptosis and Cell Cycle Arrest: In response to cellular damage, particularly DNA damage, cells may initiate programmed cell death, or apoptosis. nih.gov This is a crucial mechanism to eliminate damaged cells and prevent their proliferation. Additionally, isocyanates can cause cell cycle arrest, a process that halts cell division to allow for DNA repair. nih.gov If the damage is too severe, the cell may be directed towards apoptosis.

The specific cellular and molecular responses to this compound are expected to be influenced by its chemical structure. The presence of a chlorine atom and a methyl group on the phenyl ring can affect its reactivity and metabolic fate, potentially leading to the formation of unique metabolites and adducts. However, without specific experimental data, these are inferred from the general behavior of aryl isocyanates.

Advanced Analytical Methodologies for Detection in Biological and Environmental Matrices

The detection and quantification of aryl isocyanates like this compound in biological and environmental samples present analytical challenges due to their high reactivity and low concentrations. Advanced analytical techniques are crucial for monitoring exposure and understanding the environmental fate of these compounds.

Development of Biomarker Detection Techniques in Research

Given the transient nature of isocyanates in biological systems, direct measurement is often not feasible. nih.gov Therefore, research has focused on the development of methods to detect biomarkers of exposure. These biomarkers are typically metabolites or adducts formed from the reaction of the isocyanate with biological molecules.

Commonly used biomarkers for isocyanate exposure include:

Diamines in Urine: Isocyanates can be metabolized in the body and excreted in the urine as the corresponding diamines. nih.gov For example, the biomonitoring of toluene (B28343) diisocyanate (TDI) often involves the measurement of toluene diamine (TDA) in urine. nih.govoup.com This approach is widely used in occupational health surveillance. europa.euoup.com

Protein Adducts: Isocyanates can form stable adducts with proteins, such as albumin and hemoglobin. nih.gov These adducts can be measured in blood samples and provide an indication of cumulative exposure over a longer period compared to urinary metabolites. nih.govnih.gov

DNA Adducts: The formation of DNA adducts is a direct measure of the genotoxic potential of an isocyanate. While analytically challenging, the detection of these adducts provides valuable information on the potential for long-term health effects.

Recent research also explores the use of immunochemical methods, such as the detection of specific antibodies (IgE and IgG) against isocyanate-protein conjugates, to assess sensitization in exposed individuals. nih.govmdpi.com Furthermore, epigenetic markers are being investigated for their association with isocyanate biomarker levels, suggesting that individual genetic and epigenetic variations may influence susceptibility to isocyanate exposure. frontiersin.org

| Biomarker Type | Biological Matrix | Information Provided | Commonly Studied Isocyanates |

|---|---|---|---|

| Diamines | Urine | Recent Exposure | TDI, MDI, HDI nih.govoup.com |

| Protein Adducts (e.g., Hemoglobin, Albumin) | Blood (Plasma, Serum) | Cumulative Exposure | MDI, TDI nih.govnih.gov |

| Specific Antibodies (IgE, IgG) | Blood (Serum) | Immune Response/Sensitization | TDI, MDI nih.govmdpi.com |

| DNA Adducts | Blood, Tissues | Genotoxic Exposure | Methyl Isocyanate nih.gov |

Chromatographic and Spectrometric Approaches for Environmental Tracing

For the detection of isocyanates in environmental matrices such as air and water, chromatographic and spectrometric techniques are indispensable. These methods often involve a derivatization step to convert the highly reactive isocyanate into a more stable derivative that can be readily analyzed.

Commonly employed analytical approaches include:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or fluorescence detection, is a widely used technique for the analysis of isocyanate derivatives. google.com Various derivatizing agents, such as 1-(2-pyridyl)piperazine (B128488) (1,2-PP) and tryptamine, are used to enhance the sensitivity and selectivity of the analysis. google.comepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of volatile and semi-volatile isocyanate derivatives. oup.com Derivatization is typically required to improve the volatility and thermal stability of the analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the analysis of isocyanates and their metabolites in complex matrices. scilit.comresearchgate.net This technique is particularly valuable for the analysis of biological samples where concentrations are often very low.

The choice of analytical method depends on the specific isocyanate, the matrix being analyzed, and the required sensitivity. For a substituted aryl isocyanate like this compound, methods developed for other aromatic isocyanates would likely be adaptable. The presence of the chlorine atom could also potentially be exploited for detection by specific detectors, such as an electron capture detector (ECD) in gas chromatography, although this would require methodological development.

| Technique | Common Detector(s) | Typical Application | Key Advantage(s) |

|---|---|---|---|

| HPLC | UV, Fluorescence | Air and water monitoring (after derivatization) | Robust and widely available |

| GC-MS | Mass Spectrometer | Analysis of volatile derivatives in various matrices | Excellent separation and structural information |

| LC-MS/MS | Tandem Mass Spectrometer | Biomonitoring, trace analysis in complex matrices | High sensitivity and specificity |

常见问题

Q. What are the recommended methods for synthesizing 2-Chloro-5-methylphenyl isocyanate with high purity?

The compound is typically synthesized via phosgenation of the corresponding amine (2-Chloro-5-methylaniline) under controlled conditions. Key steps include:

- Reacting the amine with phosgene in an inert solvent (e.g., toluene) at 0–5°C to form the intermediate carbamoyl chloride.

- Thermal decomposition of the intermediate at 60–80°C to yield the isocyanate.

- Purification via fractional distillation under reduced pressure (1–5 mmHg) to isolate the product . Purity can be confirmed using gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions and functional groups.

- IR Spectroscopy : Validate the isocyanate (-NCO) stretch at ~2250–2275 cm.

- X-ray Crystallography : For structural elucidation, use SHELX for refinement and ORTEP-III for visualization . Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. What safety protocols are critical for handling this compound in the lab?

Q. How should this compound be stored to prevent degradation?

Store in amber glass bottles under anhydrous conditions (e.g., molecular sieves) at –20°C. Avoid exposure to moisture, amines, or alcohols to prevent premature polymerization .

Advanced Research Questions

Q. How can contradictions in NMR data between experimental and computational predictions be resolved?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts.

- Compare results with experimental data and cross-validate using high-resolution mass spectrometry (HRMS) .

- Consult the NIST Chemistry WebBook for reference spectra .

Q. What are the advantages of indirect GC over HPLC for quantifying trace isocyanate content?

- Indirect GC : React isocyanates with n-dibutylamine (n-DBA) to form stable ureas, then quantify unreacted n-DBA. Advantages include:

- Avoids thermal decomposition of isocyanates during analysis.

- Applicable to non-volatile or thermally labile derivatives .

Q. How can kinetic parameters for thermal decomposition of this compound be determined?

- Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to study decomposition pathways.

- Develop a kinetic model (e.g., Arrhenius equation) using software like ChemKin. Validate against experimental data from closed-reactor pyrolysis studies .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Molecular Dynamics (MD) Simulations : Study solvation effects in polar aprotic solvents.

- Frontier Molecular Orbital (FMO) Analysis : Predict reactivity using HOMO-LUMO gaps (e.g., Gaussian 09 with B3LYP functional) .

- Validate results with experimental UV-Vis spectra and cyclic voltammetry .

Q. How can crystallographic data discrepancies be addressed during structure refinement?

Q. What role does this compound play in synthesizing bioactive heterocycles?

- It serves as a precursor for 1,3,4-thiadiazin-5-yl sydnones via [3+2] cycloaddition with nitrile oxides.

- Applications include antimicrobial and antitumor agents, validated by in vitro assays against model cell lines .

Methodological Notes

- Data Validation : Always cross-reference experimental results with multiple databases (e.g., NIST, PubChem) to address inconsistencies .

- Safety Compliance : Adhere to OSHA and ECHA guidelines for isocyanate handling and disposal .

- Advanced Instrumentation : Leverage hyphenated techniques (e.g., GC-MS, LC-QTOF) for trace analysis and structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。